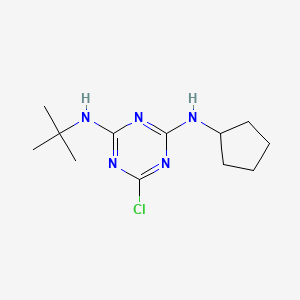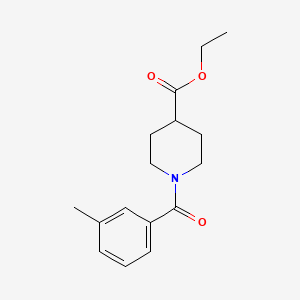
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide, also known as NSC 716970, is a synthetic compound that belongs to the class of chromen-4-one derivatives. This compound has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 exerts its anti-cancer activity by targeting multiple signaling pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell proliferation, survival, and migration. This compound 716970 also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, this compound 716970 has been found to induce the expression of tumor suppressor genes, such as p53 and p21, which play a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects
This compound 716970 has been found to have various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, a cellular antioxidant, in cancer cells. Moreover, this compound 716970 has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. This compound 716970 also inhibits the activity of COX-2, an enzyme that is involved in inflammation and cancer.
実験室実験の利点と制限
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Moreover, this compound 716970 has been extensively studied for its anti-cancer activity, which makes it an attractive candidate for further research. However, this compound 716970 has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Moreover, this compound 716970 has not been tested in clinical trials, which limits its potential for clinical use.
将来の方向性
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has several potential future directions for research. Firstly, further studies are needed to understand the pharmacokinetic and pharmacodynamic properties of this compound 716970. Secondly, the anti-cancer activity of this compound 716970 needs to be tested in animal models to determine its efficacy and toxicity. Thirdly, the mechanism of action of this compound 716970 needs to be elucidated further to identify its molecular targets. Finally, the potential of this compound 716970 for clinical use needs to be explored further.
合成法
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 3-acetylphenol, which is then reacted with 4-hydroxycoumarin in the presence of a catalyst to obtain 4H-chromene-2-carbaldehyde. This intermediate is then reacted with an amine, such as methylamine or ethylamine, in the presence of a reducing agent to obtain this compound 716970.
科学的研究の応用
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has been extensively studied for its anti-cancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound 716970 induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade, which leads to the degradation of cellular components. Moreover, this compound 716970 has been found to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
特性
IUPAC Name |
N-(3-acetylphenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-11(20)12-5-4-6-13(9-12)19-18(22)17-10-15(21)14-7-2-3-8-16(14)23-17/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOQFYZINVDLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5857083.png)



![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)

![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)
![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)
![ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B5857172.png)

![1-[(3,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5857186.png)
![N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B5857191.png)